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molecular formula C10H10N2O2 B1323380 ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 24334-19-8

ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No. B1323380
M. Wt: 190.2 g/mol
InChI Key: GWQJRVCTFVYPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947706B2

Procedure details

1.8 g of 10% palladium-on-charcoal are charged into an autoclave, the atmosphere of which is then made inert with a stream of argon. A solution of 6 g of ethyl 3-(3-nitro-4-pyridyl)-2-oxopropionate in 72 mL of absolute ethanol is added. The reaction medium is then stirred for 3 hours at 20° C. under a pressure of 2 bar of hydrogen. The mixture is then filtered through Celite®. The filtrate is concentrated under reduced pressure and oven-dried at 40° C. to give 4 g of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate, the characteristics of which are as follows:
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:9]=1[CH2:10][C:11](=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13])([O-])=O.[H][H]>C(O)C.[Pd]>[NH:1]1[C:4]2=[CH:5][N:6]=[CH:7][CH:8]=[C:9]2[CH:10]=[C:11]1[C:12]([O:14][CH2:15][CH3:16])=[O:13]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC=CC1CC(C(=O)OCC)=O
Name
Quantity
72 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is then filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
oven-dried at 40° C.

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC=2C1=CN=CC2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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